![molecular formula C14H11ClO2 B571929 2-Chloro-4-(3-methylphenyl)benzoic acid CAS No. 1237103-23-9](/img/structure/B571929.png)
2-Chloro-4-(3-methylphenyl)benzoic acid
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Overview
Description
“2-Chloro-4-(3-methylphenyl)benzoic acid” is a chemical compound. It is similar to “2-[(4-Chloro-3-methylphenyl)amino]benzoic acid” and “Tolfenamic acid” which are fenamates .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, “4-Chloro-2-methylbenzoic acid” can be synthesized from “4-chlorobenzoic acid” via a multi-step reaction process . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases .Chemical Reactions Analysis
Reactions at the benzylic position are common in these types of compounds. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
“2-Chloro-4-(3-methylphenyl)benzoic acid” is a key component in the synthesis of Tolfenamic acid , a non-steroidal anti-inflammatory drug (NSAID) . Tolfenamic acid is used to treat pain and inflammation associated with musculoskeletal and joint disorders .
Inhibition of Prostaglandin Synthesis
Tolfenamic acid, derived from “2-Chloro-4-(3-methylphenyl)benzoic acid”, is involved in the inhibition of prostaglandin synthesis . Prostaglandins are lipid compounds that play key roles in inflammation and pain .
Apoptosis of Cancer Cells
Tolfenamic acid also plays a role in the apoptosis of head and neck cancer cells . This suggests potential applications of “2-Chloro-4-(3-methylphenyl)benzoic acid” in cancer research and treatment .
Synthesis of Other Chemical Compounds
“2-Chloro-4-(3-methylphenyl)benzoic acid” can be used in the synthesis of other chemical compounds. For example, it can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .
Oxidation to Carboxylic Acid
“2-Chloro-4-(3-methylphenyl)benzoic acid” can be oxidized to a carboxylic acid functional group . This reaction can be useful in various chemical syntheses .
Benzylic Substitution Reactions
“2-Chloro-4-(3-methylphenyl)benzoic acid” can undergo benzylic substitution reactions . These reactions can be used to introduce new functional groups at the benzylic position .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
Similar compounds have been shown to be involved in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been shown to have various solubility properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to interfere with the synthesis of β-amyloid precursor protein, and thus aβ peptides, by promoting the degradation of an essential transcription factor .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-chloro-4-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYZTPEMQGSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688610 |
Source
|
Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methylphenyl)benzoic acid | |
CAS RN |
1237103-23-9 |
Source
|
Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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